N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide
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Overview
Description
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with an isopropyl group, a sulfonamide group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the borylation process .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used in the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Medicine: Its derivatives may have potential therapeutic applications, including as anti-inflammatory or anticancer agents.
Mechanism of Action
The mechanism of action of N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a nucleophile, participating in various biochemical pathways. The dioxaborolane moiety can facilitate the formation of carbon-carbon bonds, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is similar in structure but lacks the pyridine and sulfonamide groups.
1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar in having the dioxaborolane moiety but differs in the heterocyclic ring structure.
Isopropenylboronic acid pinacol ester: Contains the dioxaborolane moiety but differs in the substituents attached to it.
Properties
Molecular Formula |
C14H23BN2O4S |
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Molecular Weight |
326.2 g/mol |
IUPAC Name |
N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H23BN2O4S/c1-10(2)17-22(18,19)12-7-11(8-16-9-12)15-20-13(3,4)14(5,6)21-15/h7-10,17H,1-6H3 |
InChI Key |
JVFDFJRWSKMDEF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)NC(C)C |
Origin of Product |
United States |
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